5-amino-N-(furan-2-ylmethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Description
“5-amino-N-(furan-2-ylmethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
5-amino-N-(furan-2-ylmethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11(2)12-5-7-13(8-6-12)22-16(18)15(20-21-22)17(23)19-10-14-4-3-9-24-14/h3-9,11H,10,18H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCDPHCHDPCLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-N-(furan-2-ylmethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Amination: The amino group can be introduced through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the triazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce a triazole alcohol.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible development as a pharmaceutical agent due to its triazole and furan moieties, which are known for their biological activity.
Industry: Could be used in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors in the body, inhibiting or activating specific pathways. The triazole ring is known to bind to metal ions, which could be a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Known for their use in click chemistry and drug development.
Furan Derivatives: Often used in pharmaceuticals and agrochemicals.
Carboxamide Compounds: Common in medicinal chemistry for their ability to form hydrogen bonds with biological targets.
Uniqueness
The uniqueness of “5-amino-N-(furan-2-ylmethyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide” lies in its combination of a triazole ring, a furan ring, and a carboxamide group, which could confer unique biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
